molecular formula C13H16N2O4S B1298735 N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid CAS No. 109164-37-6

N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid

Cat. No.: B1298735
CAS No.: 109164-37-6
M. Wt: 296.34 g/mol
InChI Key: NANHAPIFVWUPQZ-UHFFFAOYSA-N
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Description

N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid: is a complex organic compound featuring a benzo[b]thiophene core, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Carbamoyl Group: This step often involves the reaction of the benzo[b]thiophene intermediate with isocyanates or carbamoyl chlorides under basic conditions.

    Attachment of the Succinamic Acid Moiety: This can be done via amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction between the amine and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[b]thiophene core can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the carbamoyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzo[b]thiophene, typically using halogenating agents or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The benzo[b]thiophene core can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

Biology and Medicine

    Biochemistry: Used in the study of enzyme inhibition and protein-ligand interactions.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The benzo[b]thiophene core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, simpler in structure but less functionalized.

    Thiophene: Lacks the benzene ring, leading to different chemical properties.

    Indole: Similar heterocyclic structure but contains nitrogen instead of sulfur.

Uniqueness

N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the benzo[b]thiophene core with the carbamoyl and succinamic acid moieties allows for diverse applications in various fields.

Properties

IUPAC Name

4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c14-12(19)11-7-3-1-2-4-8(7)20-13(11)15-9(16)5-6-10(17)18/h1-6H2,(H2,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANHAPIFVWUPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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